molecular formula C13H9ClO3 B1350756 4-(4-Chlorophenoxy)benzoic acid CAS No. 21120-67-2

4-(4-Chlorophenoxy)benzoic acid

Cat. No.: B1350756
CAS No.: 21120-67-2
M. Wt: 248.66 g/mol
InChI Key: YVVCMTFJWOYNJW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)benzoic acid is an organic compound with the molecular formula C₁₃H₉ClO₃. It is characterized by the presence of a chlorophenoxy group attached to a benzoic acid moiety. This compound is notable for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chlorophenoxy)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with 4-bromobenzoic acid in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Reaction Conditions:

    Reactants: 4-chlorophenol, 4-bromobenzoic acid

    Catalyst: Palladium on carbon (Pd/C)

    Base: Potassium carbonate (K₂CO₃)

    Solvent: Dimethylformamide (DMF)

    Temperature: 100-120°C

    Time: 12-24 hours

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

4-(4-Chlorophenoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of polymers and advanced materials due to its structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the chlorophenoxy group can influence the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenoxy)benzoic acid
  • 4-(4-Methylphenoxy)benzoic acid
  • 4-(4-Nitrophenoxy)benzoic acid

Comparison

4-(4-Chlorophenoxy)benzoic acid is unique due to the presence of the chlorine atom, which can significantly affect its reactivity and interactions compared to its analogs. For instance, the electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and influence its chemical behavior in various reactions.

Properties

IUPAC Name

4-(4-chlorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVCMTFJWOYNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396560
Record name 4-(4-Chlorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21120-67-2
Record name 4-(4-Chlorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenoxy)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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